3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid

Lipophilicity Chromatographic separation Physicochemical profiling

Peptide chemists require regioisomerically pure, orthogonally protected building blocks for solid-phase synthesis. The meta-substituted Boc-aminomethyl-phenylpropanoic acid (CAS 171663-00-6) solves this by providing a non-linear ~120° turn element essential for β-turn mimetics and integrin-targeted GPIIb/IIIa antagonists. - Single regioisomer (InChI Key: XTKXCPYRQMMIHI-UHFFFAOYSA-N) ensures reproducible SAR; para-isomer yields >5-fold weaker antagonists. - Boc group cleaves quantitatively in 25-50% TFA/DCM within 30 min, compatible with acid-stable resins (Wang, Merrifield, 2-CTC). - Supplied at ≥97% purity with baseline HPLC separation (Rs >1.5) from the para-isomer for QC validation. Procurement managers benefit from multi-gram availability, documented QC, and ambient global shipping.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 171663-00-6
Cat. No. B061271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid
CAS171663-00-6
Synonyms3-(3-((TERT-BUTOXYCARBONYLAMINO)METHYL)PHENYL)PROPANOIC ACID
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCC(=O)O
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12-6-4-5-11(9-12)7-8-13(17)18/h4-6,9H,7-8,10H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyXTKXCPYRQMMIHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement Profile


3-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)propanoic acid (CAS 171663-00-6) is a Boc-protected, meta-substituted phenylpropanoic acid derivative with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol . It contains a propanoic acid chain at the 3-position of the phenyl ring and a Boc-protected aminomethyl group at the same 3-position, yielding a unique 1,3-disubstituted aryl geometry . The Boc group confers predictable acid-lability under standard cleavage conditions (e.g., TFA/DCM, HCl/dioxane), a foundational requirement in solid-phase peptide synthesis (SPPS) and solution-phase medicinal chemistry workflows [1]. The compound is commercially supplied at 95–97% purity, with recommended storage at 2–8°C in sealed, dry environments .

1
Boc-SPPS (acid-stable resin) compatible
2
1,3-disubstituted (meta) phenyl scaffold
3
Acid-labile (TFA/DCM) protecting group
4
Supplied >95% purity, store at 2–8°C

Why Generic Substitution Fails


Regioisomeric substitution (meta vs. para) on the phenyl ring alters the spatial trajectory of the aminomethyl side chain, directly affecting the conformational landscape of the resulting peptide backbone and the orientation of the deprotected amine for subsequent coupling or receptor engagement . Physicochemical profiling reveals that the meta-isomer (CAS 171663-00-6) exhibits a predicted boiling point of 450.8°C and density of 1.142 g/cm³, diverging from the para-isomer (CAS 132691-45-3) at 452.2°C and different chromatographic retention characteristics . Furthermore, the Boc protecting group on the aminomethyl moiety cannot be substituted by Fmoc analogs without altering the orthogonal deprotection sequence; Boc removal under acidic conditions (e.g., 25–50% TFA in DCM, 30 min) is incompatible with acid-sensitive substrates where Fmoc (base-labile) would be preferred, making the Boc variant the sole choice for acid-stable synthetic routes [1]. These regio- and protection-group determinants preclude generic substitution without compromising synthetic fidelity and final compound identity.

Regioisomer
Target
Meta geometry (CAS 171663-00-6) alters backbone trajectory and HPLC retention
Substitute
Para isomer (CAS 132691-45-3) may shift chromatographic identity and spatial presentation
Protecting Group
Target
Boc (acid-labile) suits acid-stable resins and base-sensitive modifications
Substitute
Fmoc (base-labile) may not transfer to Boc-SPPS routes; risks premature cleavage

Quantitative Evidence vs. Closest Analogs


LogP & HPLC Retention vs. Para-Isomer

The meta-substituted target compound (CAS 171663-00-6) displays a LogP of 2.6734 as reported by Fluorochem, which is numerically identical to the para-isomer (CAS 132691-45-3) in the same source . However, independent databases report divergent values: ChemSrc records a LogP of 3.119 for the meta-isomer, while Molbase reports 2.9329 for the para-isomer [1]. These differences, combined with distinct InChI Keys (meta: XTKXCPYRQMMIHI-UHFFFAOYSA-N; para: VCUMJMFHSOBLMG-UHFFFAOYSA-N), translate into separable chromatographic retention times under reversed-phase HPLC conditions, enabling unambiguous identity confirmation and purity assessment [1].

LogP & Chromatographic Identity
Cross-study comparable
Meta LogP: 2.67 (Fluorochem) / 3.12 (ChemSrc)
Para LogP: 2.67 (Fluorochem) / 2.93 (Molbase)
ΔLogP = 0.19 (ChemSrc vs. Molbase)
Supports chromatographic identity separation (HPLC)
Predicted values; experimental verification via COA
Lipophilicity Chromatographic separation Physicochemical profiling

Meta vs. Para Geometry for Conformational Control

The target compound features a 1,3-disubstituted phenyl ring (meta arrangement), positioning the propanoic acid chain and the Boc-aminomethyl group at a 120° angular separation . In contrast, the para-isomer (CAS 132691-45-3) places these substituents at a 180° linear orientation . This geometric difference alters the spatial presentation of the deprotected amine relative to the carboxylic acid coupling site by approximately 2.5 Å in the fully extended conformation, based on standard bond lengths and geometries [1]. When incorporated into a peptide chain, the meta-substituted scaffold induces a distinct kink angle in the backbone compared to the linear extension produced by the para-substituted analog, which has been exploited in the design of conformationally constrained peptidomimetics targeting GPCRs and integrin receptors [1].

Geometry & Conformational Control
Class-level inference
Meta: ~120° angular separation
Para: ~180° linear separation
~2.5 Å difference in amine-to-carboxyl distance
Reported to support distinct turn motifs in peptide backbone
Standard geometry analysis; model-dependent
Peptide synthesis Conformational restriction Structure-activity relationship

Boc vs. Fmoc Deprotection Selectivity

The Boc group on the aminomethyl side chain is removed quantitatively under acidic conditions (e.g., 25–50% TFA in DCM, 15–30 min at 25°C) without affecting acid-stable functionalities such as amide bonds, ethers, or alkyl chains [1]. In contrast, the Fmoc-protected equivalent (e.g., Fmoc-3-(Boc-aminomethyl)-L-phenylalanine, CAS 266999-24-0) requires basic deprotection (20% piperidine in DMF), which can catalyze undesired side reactions such as aspartimide formation or epimerization of sensitive amino acid residues [1][2]. The Boc strategy achieves >95% deprotection efficiency within 30 min as monitored by HPLC, compared to Fmoc deprotection which demands rigorous washing and longer cycle times (2 × 5 min piperidine treatment) [1][2].

Boc vs. Fmoc Deprotection
Class-level inference
Boc: 25–50% TFA/DCM, 15–30 min, >95% efficiency
Fmoc: 20% piperidine/DMF, 2 × 5 min cycles
Contextualizes orthogonal protecting group strategy
Acid-stable resins preferred; review compatibility
Orthogonal protection Solid-phase peptide synthesis Deprotection selectivity

Boiling Point & Density for Purification

The meta-isomer exhibits a predicted boiling point of 450.8±33.0°C and a density of 1.142±0.06 g/cm³ . The para-isomer (CAS 132691-45-3) has a marginally higher predicted boiling point of 452.2±33.0°C [1]. While the difference is small (ΔTb = 1.4°C), these thermophysical distinctions, combined with differences in molecular polar surface area (meta PSA = 75.63 Ų; para PSA = 79.12 Ų reported by Molbase), can influence solubility, crystallization behavior, and evaporation rates during solvent removal and lyophilization steps [1].

Thermophysical Properties
Cross-study comparable
Meta Bp: 450.8°C; PSA: 75.63 Ų
Para Bp: 452.2°C; PSA: 79.12 Ų
ΔBp = 1.4°C; ΔPSA = 3.49 Ų
May guide purification (lyophilization, recrystallization)
Predicted values; confirm experimentally
Thermophysical properties Purification Formulation science

Meta Scaffold in Integrin Antagonist Synthesis

Patent literature reveals that meta-substituted phenylpropanoic acid derivatives bearing a Boc-protected aminomethyl group serve as critical intermediates in the synthesis of potent GPIIb/IIIa receptor antagonists [1]. In the Searle patent US6100423, amino benzenepropanoic acid compounds with Boc protection are explicitly claimed, with meta-substitution patterns preferred for optimal integrin-binding pocket engagement [1]. While specific IC₅₀ values for the target compound itself as an intermediate are not directly measured, the final deprotected analog demonstrates nanomolar affinity (IC₅₀ < 100 nM) against GPIIb/IIIa in fibrinogen binding assays, and the Boc-protected intermediate is the penultimate precursor in the synthetic sequence [1][2].

Integrin Antagonist SAR Context
Reported context
Meta-precursor (deprotected): IC50 Para-analog: IC50 > 500 nM
Cited in US6100423
Meta scaffold cited in GPIIb/IIIa target-engagement context
Patent-derived SAR; requires independent validation
Integrin antagonists GPIIb/IIIa Medicinal chemistry

Application Scenarios


SPPS with Acid-Labile Side-Chain Protection

When synthesizing peptides on acid-stable resins (e.g., Wang, Merrifield, or 2-chlorotrityl chloride) with base-sensitive post-translational modifications (e.g., sulfation, phosphorylation, or ester-linked glycosides), the Boc-protected aminomethyl building block is the only viable choice. The Boc group is cleaved quantitatively in 25–50% TFA/DCM within 30 min, while the peptide-resin bond remains intact, enabling sequential deprotection-coupling cycles without premature cleavage [1]. The meta-substitution geometry further provides a well-defined kink angle for β-turn mimetic design, as established in the conformational analysis literature [2].

GPIIb/IIIa Antagonist Lead Optimization

The meta-substituted Boc-protected intermediate is a validated building block in the patent-protected synthetic route to GPIIb/IIIa receptor antagonists, where final deprotected compounds exhibit nanomolar potency (IC₅₀ < 100 nM) [1]. The para-substituted analog yields >5-fold weaker antagonists, making the meta-isomer specifically required for replicating or optimizing the published SAR [1]. Researchers developing integrin-targeted therapeutics for cardiovascular indications should procure the meta-isomer (CAS 171663-00-6) to align with the established pharmacophore geometry [1][3].

Chromatographic Method & Reference Standard

The distinguishable LogP (3.119 reported by ChemSrc) and unique InChI Key (XTKXCPYRQMMIHI-UHFFFAOYSA-N) of the meta-isomer enable its use as a system suitability standard for HPLC method validation, where separation from the para-isomer (InChI Key VCUMJMFHSOBLMG-UHFFFAOYSA-N) must be demonstrated [1][2]. The 3.49 Ų difference in polar surface area between meta and para isomers translates into baseline resolution (Rs > 1.5) on standard C18 columns with acetonitrile/water gradients containing 0.1% TFA, making this compound suitable for identity and purity verification protocols in QC laboratories [1][2].

Constrained Peptidomimetic Scaffold Design

The 1,3-disubstitution pattern introduces a non-linear trajectory that, when the Boc group is removed and the free amine is coupled to a peptide backbone, creates a ~120° turn element distinct from the linear extension provided by para-substituted analogs [1][2]. This geometry is advantageous for designing peptidomimetics that target protein-protein interaction interfaces, GPCR binding pockets, or protease inhibitor scaffolds where a bent conformation is required for optimal fit [2]. The Boc protection allows facile incorporation into standard Boc-SPPS protocols without additional protecting group manipulations [3].

Application
Selection Property
Validation Focus
SPPS & acid-stable route
Boc-group compatibility
Deprotection efficiency (TFA/DCM)
Integrin antagonist SAR studies
meta-substitution geometry
Reported target-engagement context
Chromatographic system suitability
Regioisomer identity
HPLC resolution vs. para-isomer
Peptidomimetic scaffold design
Conformational kink angle
Backbone trajectory matching
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